molecular formula C10H10F3NO2S2 B12972870 2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide

2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide

Cat. No.: B12972870
M. Wt: 297.3 g/mol
InChI Key: FQGYHROXPZDGNK-UHFFFAOYSA-N
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Description

2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide is an organic compound with the molecular formula C10H10F3NO2S2 and a molecular weight of 297.317 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl sulphonyl moiety, which is further connected to an ethanethioamide group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide typically involves multiple steps, starting with the preparation of the benzyl sulphonyl precursor. One common method involves the reaction of 4-trifluoromethylbenzyl chloride with sodium sulfite to form the corresponding sulfonyl chloride. This intermediate is then reacted with ethanethioamide under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide undergoes various chemical reactions, including:

Scientific Research Applications

2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique chemical properties make it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide include:

Properties

Molecular Formula

C10H10F3NO2S2

Molecular Weight

297.3 g/mol

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methylsulfonyl]ethanethioamide

InChI

InChI=1S/C10H10F3NO2S2/c11-10(12,13)8-3-1-7(2-4-8)5-18(15,16)6-9(14)17/h1-4H,5-6H2,(H2,14,17)

InChI Key

FQGYHROXPZDGNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)CC(=S)N)C(F)(F)F

Origin of Product

United States

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